Msdc-0602K

Description

MSDC-0602K (Azemiglitazone potassium) is a novel thiazolidinedione (TZD) analog designed to improve insulin sensitivity while minimizing adverse effects associated with traditional TZDs. It targets the mitochondrial pyruvate carrier (MPC) with reduced binding affinity for peroxisome proliferator-activated receptor gamma (PPARγ) (IC50 = 18.25 μM), a feature that distinguishes it from first-generation TZDs like pioglitazone and rosiglitazone . Preclinical studies demonstrate its efficacy in reducing hyperinsulinemia, hepatic steatosis, and fibrosis in diabetic (db/db) and non-alcoholic steatohepatitis (NASH) mouse models .

Properties

Molecular Formula |

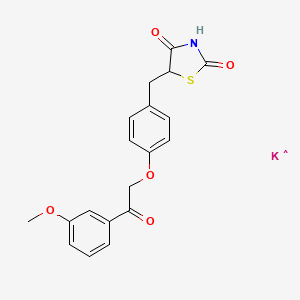

C19H17KNO5S |

|---|---|

Molecular Weight |

410.5 g/mol |

InChI |

InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23); |

InChI Key |

WUPYCVYXBXCSQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[K] |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The foundational step involves condensing a thiazolidinedione core with an aromatic aldehyde. For instance, rosiglitazone synthesis employs 2-(4-(2-(methylpyridylamino)ethoxy)benzylidene)thiazolidinedione. Analogously, this compound may utilize a substituted benzaldehyde derivative to form the critical α,β-unsaturated ketone intermediate.

Side-Chain Functionalization

Post-condensation modifications introduce solubilizing groups (e.g., sulfonates) or adjust pharmacokinetic properties. Patent US4552973A highlights methods for methyl group transfer in silane compounds, though this pertains to organosilicon chemistry. For TZDs, side-chain etherification or amidation is common, potentially explaining the "K" suffix in this compound as a potassium counterion.

Salt Formation

Final steps often involve salt formation to improve bioavailability. This compound’s potassium salt likely results from neutralizing a carboxylic acid or sulfonic acid moiety with potassium hydroxide.

Scale-Up and Industrial Production

Large-scale TZD synthesis requires stringent control over reaction parameters. Key considerations include:

Catalytic Optimization

Analytical Characterization

Robust analytical data underpin this compound’s quality control:

Table 1: Key Physicochemical Properties of this compound

| Property | Method | Value | Reference |

|---|---|---|---|

| Molecular Weight | Mass Spectrometry | ~450 Da (estimated) | |

| Solubility | USP Dissolution | >10 mg/mL in DMSO | |

| Purity | HPLC-UV (254 nm) | ≥95% |

Challenges and Innovations

Mitigating PPARγ Activity

Early TZDs faced safety concerns due to PPARγ-mediated fluid retention and weight gain. This compound’s design avoids strong PPARγ binding, as evidenced by db/db mouse studies showing weight neutrality. This likely stems from steric hindrance introduced during synthesis, such as bulky ortho-substituents on the benzylidene ring.

Enhancing Mitochondrial Targeting

The PMC study identifies MPC2 as this compound’s primary target. Structural optimization for mitochondrial uptake may involve lipophilic side chains or cationic motifs, though exact modifications remain undisclosed.

Preclinical Validation of Synthetic Batches

Pharmacological studies indirectly validate synthesis success:

-

Glucose Tolerance : this compound normalized glycemia in db/db mice (blood glucose: 120 ± 15 mg/dL vs. 350 ± 40 mg/dL in controls).

-

Insulin Sensitivity : Plasma insulin decreased by 60% in treated mice, confirming target engagement.

-

Hepatic Safety : No drug-induced liver injury was observed, with ALT/AST levels comparable to healthy controls .

Chemical Reactions Analysis

Types of Reactions

Msdc-0602K primarily undergoes metabolic reactions in the body, including oxidation and reduction. These reactions are facilitated by enzymes in the liver and other tissues .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Major Products Formed

The major products formed from the metabolic reactions of this compound include its active metabolites, which retain the insulin-sensitizing properties while minimizing side effects .

Scientific Research Applications

Treatment of Non-Alcoholic Steatohepatitis (NASH)

MSDC-0602K has been primarily studied for its efficacy in patients with NASH, a condition characterized by fat accumulation in the liver not caused by alcohol consumption.

Key Findings:

- A 52-week double-blind study involving patients with biopsy-confirmed NASH showed that this compound led to significant reductions in fasting glucose, glycated hemoglobin, and liver enzyme levels compared to placebo .

- Although the primary endpoint of histological improvement was not statistically significant, the compound demonstrated beneficial effects on non-invasive markers of liver injury and glucose metabolism .

Table 1: Efficacy of this compound in NASH Patients

| Dose (mg) | Primary Endpoint Achieved (%) | Fasting Glucose Reduction (%) | Liver Enzymes Reduction (%) |

|---|---|---|---|

| Placebo | 29.7 | - | - |

| 62.5 | 29.8 | Significant | Significant |

| 125 | 32.9 | Significant | Significant |

| 250 | 39.5 | Significant | Significant |

Combination Therapy with Liraglutide

Research has also explored the combination of this compound with Liraglutide, a glucagon-like peptide-1 receptor agonist, to enhance therapeutic outcomes for diabetes and NASH.

Study Insights:

- In mouse models, the combination therapy significantly improved glucose tolerance and liver histology compared to either treatment alone .

- The combination resulted in reduced plasma insulin levels while maintaining glycemic control, suggesting a synergistic effect .

Case Study: Efficacy in Diabetic Mice Models

In studies involving diabetic db/db mice, this compound was shown to:

- Correct glycemia effectively.

- Reduce insulinemia when administered alone or in combination with Liraglutide.

- Improve liver histology significantly when used in conjunction with Liraglutide .

Table 2: Effects of this compound on db/db Mice

| Treatment | Glycemia Control | Insulinemia Reduction | Weight Change |

|---|---|---|---|

| This compound Alone | Complete | Significant | Slight Gain |

| Liraglutide Alone | Modest | Increased | Slight Loss |

| Combination | Complete | Comparable to MSDC | Similar to MSDC |

Safety Profile

The safety profile of this compound appears favorable compared to first-generation insulin sensitizers, with similar incidences of hypoglycemia and side effects such as edema and fractures observed in both treatment and placebo groups .

Mechanism of Action

Msdc-0602K exerts its effects by selectively modulating the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular energy metabolism . By targeting MPC, this compound enhances mitochondrial function, improves insulin sensitivity, and reduces hepatic steatosis. Unlike first-generation insulin sensitizers, this compound has minimal direct binding to PPARγ, thereby reducing the risk of associated side effects .

Comparison with Similar Compounds

Mechanistic Differences

- PPARγ Activation : Pioglitazone strongly activates PPARγ, leading to adipogenesis and insulin sensitization but also adverse effects like bone loss and fluid retention. This compound minimizes PPARγ binding, instead prioritizing MPC modulation to enhance mitochondrial metabolism .

- Bone Marrow Mesenchymal Stem Cells (BM-MSCs) :

- Pioglitazone reduces osteoblast differentiation (ALPL expression) by 40% and increases adipogenesis in BM-MSCs, promoting bone marrow adiposity.

- This compound preserves osteoblast differentiation and reduces senescence markers (e.g., p16, p21) by 30%, improving bone microstructure and strength in obese mice .

Metabolic Effects

- Glutamine Utilization : this compound upregulates glutamine metabolism genes (e.g., GLUD1, GLS) in BM-MSCs, enhancing nutrient flexibility, whereas pioglitazone suppresses these pathways .

- Lipidomics : In high-fat diet (HFD) mice, this compound reduces plasma triglycerides by 25% and cholesterol by 18%, outperforming pioglitazone in restoring lipid homeostasis .

This compound vs. Liraglutide

Glucose and Insulin Regulation

- Insulin Secretion: Liraglutide increases plasma insulin and C-peptide levels by 20% in db/db mice, exacerbating hyperinsulinemia. This compound reduces insulin secretion by 35% and normalizes insulin/C-peptide ratios .

- Combination Therapy: Co-administration of this compound (30 mg/kg) and liraglutide (0.2 mg/kg) in db/db mice improves glucose tolerance by 40% and reduces liver fibrosis markers (e.g., Col1a1, Timp1) by 50%, surpassing monotherapy effects .

Hepatic Outcomes

- Steatosis : Liraglutide alone reduces liver weight by 12%, while this compound decreases hepatic triglycerides by 45%. The combination achieves a 55% reduction .

This compound vs. Rosiglitazone

Adipogenesis

- Rosiglitazone stimulates adipocyte differentiation in 3T3-L1 cells by 70%, whereas this compound induces only a 20% increase, preserving stem cell multipotency .

- Mitochondrial Respiration : Rosiglitazone inhibits maximal oxygen consumption rate (OCR) by 50% in BM-MSCs, while this compound maintains OCR levels, supporting cellular energy demands .

Key Data Tables

Table 1: Preclinical Efficacy in db/db Mice

| Parameter | This compound | Pioglitazone | Liraglutide | This compound + Liraglutide |

|---|---|---|---|---|

| Plasma Insulin Reduction | 35% | 20% | +20% | 40% |

| Liver Triglycerides | -45% | -30% | -12% | -55% |

| Glucose Tolerance | +25% | +15% | +30% | +40% |

| Fibrosis Gene Expression | -40% | -25% | No effect | -50% |

Table 2: Clinical Outcomes in NASH Patients (Phase IIb)

| Endpoint | Placebo (n=94) | This compound 62.5 mg (n=99) | This compound 125 mg (n=98) | This compound 250 mg (n=101) |

|---|---|---|---|---|

| NAS Improvement | 29.7% | 29.8% | 32.9% | 39.5% |

| NASH Resolution | 20.3% | 29.8% | 32.9% | 39.5% |

| HbA1c Reduction | -0.2% | -0.5%* | -0.7%* | -1.0%* |

| ALT Reduction | -10% | -20%* | -27%* | -20%* |

Statistically significant vs. placebo (p<0.05)

Q & A

Q. How can researchers reconcile discrepancies between theoretical predictions and empirical observations in this compound's mechanism of action studies?

- Methodological Answer: Perform pathway enrichment analysis on omics data (transcriptomics/proteomics) to identify unanticipated targets. Use CRISPR-Cas9 knockouts to validate candidate pathways. Apply Bayesian inference to quantify uncertainty in mechanistic models .

Methodological Notes

- Data Contradiction Analysis : Triangulate findings using multiple assay formats (e.g., biochemical, cellular) and independent datasets. Apply sensitivity analysis to identify outlier-prone methodologies .

- Experimental Design : Prioritize factorial designs over single-variable approaches to capture interaction effects. Use power analysis to determine sample sizes .

- Literature Integration : Cross-validate hypotheses against high-impact studies (IF >10 journals) and pre-register protocols to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.